5-Thia-2-azaspiro[3.4]octane 5,5-dioxide
Description
5-Thia-2-azaspiro[3.4]octane 5,5-dioxide is a bicyclic spiro compound featuring a sulfur atom (as a sulfone group, 5,5-dioxide) and a nitrogen atom within its fused ring system. Its unique spirocyclic architecture and sulfone moiety make it a valuable scaffold in medicinal chemistry, particularly in the development of protease inhibitors and antibiotics. Derivatives of this core structure are often modified at positions 2, 7, or 8 to enhance bioactivity, solubility, or stability .
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)3-1-2-6(10)4-7-5-6/h7H,1-5H2 |
InChI Key |
LYPKOHRRGONAEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)S(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic strategies typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve scalable reactions with high yields and minimal by-products, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Thia-2-azaspiro[3.4]octane 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce primary or secondary amines.
Scientific Research Applications
5-Thia-2-azaspiro[3.4]octane 5,5-dioxide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways and its favorable pharmacokinetic properties.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms can also facilitate interactions with metal ions or other cofactors, further influencing its biological effects .
Comparison with Similar Compounds
Functional Group Modifications
Key Observations :
- Amino and ester groups (e.g., 8-amino-tert-butyl ester) improve solubility and serve as intermediates in drug discovery .
- Fluoromethyl substitution enhances metabolic stability and blood-brain barrier penetration .
- Hydroxyl groups (e.g., 7-hydroxy derivative) introduce hydrogen-bonding sites, influencing binding affinity .
Physicochemical Properties
- Density: The 8-amino-tert-butyl ester derivative has a predicted density of 1.33 g/cm³, higher than unmodified spiro compounds due to the bulky tert-butyl group .
- Boiling Point: The 8-amino variant has a predicted boiling point of 460.4°C, reflecting its stability under high temperatures .
- Solubility : Hydrochloride salts (e.g., methyl carboxylate hydrochloride) exhibit higher aqueous solubility, making them suitable for industrial formulations .
Q & A
Q. What are the common synthetic routes for 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide, and what critical parameters influence yield?
Synthesis typically involves cyclization reactions or ring-closing metathesis of precursor molecules. Key parameters include:
- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates during cyclization.
- Temperature : Reactions often require controlled heating (e.g., 60–80°C) to avoid side products.
- Protecting groups : Tert-butyl carbamates (e.g., tert-butyl 8-hydroxy derivatives) are employed to prevent undesired side reactions during functionalization .
- Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- X-ray diffraction (XRD) : Resolves bond angles (e.g., O–S–O angles ≈117.8°) and hydrogen-bonding networks (e.g., C–H···O interactions at ~3.3 Å) critical for confirming spirocyclic geometry .
- NMR : ¹H and ¹³C NMR identify substituent effects (e.g., sulfur and nitrogen shielding shifts).
- Mass spectrometry (MS) : Validates molecular weight (e.g., 193.24 g/mol for the base compound) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Under inert gas (argon) at 2–8°C in vacuum-sealed containers to prevent oxidation or hydrolysis of the sulfone group.
- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives?
Conflicting SAR data (e.g., unexpected bioactivity trends with fluoromethyl vs. methyl substituents) require:
- Purity validation : HPLC or LC-MS to rule out impurities (>98% purity threshold) .
- Conformational analysis : Compare X-ray structures of analogs (e.g., 8-fluoromethyl vs. 8-methyl derivatives) to assess steric or electronic influences .
- Dose-response assays : Replicate studies with standardized cell lines (e.g., HEK-293) to confirm activity thresholds .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?
- Salt formation : Use sodium or potassium salts of carboxylate derivatives (e.g., tert-butyl 8-carboxylate analogs) to enhance aqueous solubility .
- Co-solvents : Ethanol (≤20% v/v) or PEG-400 improve membrane permeability without denaturing proteins .
- Lipid nanoparticles : Encapsulation improves bioavailability in cell-based assays .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- DFT calculations : Model transition states for ring-opening reactions (e.g., nucleophilic attack at the spiro carbon).
- Molecular docking : Predict interactions with enzymatic targets (e.g., sulfone group binding to catalytic cysteine residues in proteases) .
- MD simulations : Assess conformational flexibility in aqueous vs. lipid bilayer environments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Cross-species validation : Test activity in multiple models (e.g., murine vs. human macrophages) to identify species-specific effects .
- Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values) to identify outliers using statistical tools like Grubbs’ test .
- Mechanistic studies : Use knock-out cell lines or competitive inhibitors to confirm target specificity .
Methodological Resources
- Synthetic protocols : Adapted from fluoromethyl analog synthesis (e.g., KOH-mediated cyclization in ethanol) .
- Crystallography data : CCDC deposition numbers from structural studies (e.g., bond torsions and symmetry codes) .
- Biological assay templates : Dose-response protocols for kinase inhibition or receptor binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
